(R)-(+)-1,2-Bis(diphenylphosphino)propane

Catalog No.
S1897836
CAS No.
67884-32-6
M.F
C27H26P2
M. Wt
412.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(+)-1,2-Bis(diphenylphosphino)propane

CAS Number

67884-32-6

Product Name

(R)-(+)-1,2-Bis(diphenylphosphino)propane

IUPAC Name

[(2R)-1-diphenylphosphanylpropan-2-yl]-diphenylphosphane

Molecular Formula

C27H26P2

Molecular Weight

412.4 g/mol

InChI

InChI=1S/C27H26P2/c1-23(29(26-18-10-4-11-19-26)27-20-12-5-13-21-27)22-28(24-14-6-2-7-15-24)25-16-8-3-9-17-25/h2-21,23H,22H2,1H3/t23-/m1/s1

InChI Key

WGOBPPNNYVSJTE-HSZRJFAPSA-N

SMILES

CC(CP(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CC(CP(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4

Isomeric SMILES

C[C@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4

BINAP is a synthetic compound, meaning it is not found naturally. Researchers developed BINAP in the 1960s []. It is a white crystalline solid that is soluble in many organic solvents. BINAP's significance lies in its ability to control the stereochemistry of chemical reactions. As a chiral ligand, BINAP can differentiate between right-handed and left-handed molecules, leading to the formation of a specific enantiomer in a reaction. This enantioselectivity is essential in many areas of science, such as drug discovery and material science.


Molecular Structure Analysis

The key feature of BINAP's structure is its chirality. The molecule has a central propane chain with a phosphorus atom bonded to each end. Each phosphorus atom is bonded to two phenyl (benzene) groups, making BINAP a bulky ligand []. The chirality arises from the presence of a stereogenic carbon atom in the propane chain. This carbon atom has four different substituents, resulting in two non-mirror-image forms of the molecule – the (R)-enantiomer and the (S)-enantiomer. BINAP is typically used in its (R)-form, denoted as (R)-BINAP.


Chemical Reactions Analysis

BINAP's primary function is as a ligand in asymmetric catalysis. Ligands bind to metal centers in catalysts, altering their reactivity and selectivity. In asymmetric catalysis, BINAP directs the reaction between two starting materials to produce a specific enantiomer of the product molecule.

One well-known example is the hydrogenation of a ketone using a rhodium(I)/BINAP catalyst. This reaction can produce either the (R)- or (S)-alcohol depending on the chirality of the BINAP ligand [].

(R)-BINAP assisted ketone hydrogenation

Rhodium Catalyst + (R)-BINAP + Ketone + H2 --> (R)-Alcohol

Due to the complexity of catalyst design, specific details regarding BINAP's decomposition pathways are not readily available in scientific sources aimed at a general audience.


Physical And Chemical Properties Analysis

  • Melting point: 112-114 °C []
  • Boiling point: Decomposes before boiling []
  • Solubility: Soluble in common organic solvents like dichloromethane, chloroform, and THF []

Asymmetric Catalysis

(R)-(+)-1,2-Bis(diphenylphosphino)propane functions as a ligand in asymmetric catalysis, a field focused on generating molecules with a specific handedness. Its chiral backbone and the bulky diphenylphosphine groups create a well-defined environment around the metal center, favoring the formation of one enantiomer over the other in a reaction. This property is crucial in developing drugs and other fine chemicals where chirality often dictates biological activity. Studies have demonstrated the effectiveness of (R)-(+)-1,2-Bis(diphenylphosphino)propane in various asymmetric catalytic transformations, including:

  • Hydrogenation: (R)-(+)-1,2-Bis(diphenylphosphino)propane has been used in conjunction with rhodium or ruthenium catalysts for the enantioselective hydrogenation of alkenes and imines PubChem: .
  • Hydroformylation: The ligand plays a role in the rhodium-catalyzed hydroformylation of olefins, a reaction that introduces an aldehyde functionality with high enantioselectivity ScienceDirect.
  • Allylic substitution: (R)-(+)-1,2-Bis(diphenylphosphino)propane finds application in palladium-catalyzed allylic substitutions, enabling the creation of chiral building blocks for organic synthesis Journal of the American Chemical Society.

XLogP3

6.3

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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